An In-depth Technical Guide to the Synthesis and Characterization of 2-Isonicotinoyl-N-phenylhydrazinecarbothioamide
An In-depth Technical Guide to the Synthesis and Characterization of 2-Isonicotinoyl-N-phenylhydrazinecarbothioamide
Introduction: Bridging a Legacy Core with a Versatile Pharmacophore
In the landscape of medicinal chemistry, the strategic combination of known bioactive scaffolds is a cornerstone of rational drug design. Isonicotinic acid hydrazide, universally known as isoniazid, represents a pillar in the chemotherapy of tuberculosis, exerting its potent bactericidal effect through the inhibition of mycolic acid biosynthesis.[1] Its hydrazide functional group, however, is not merely a structural linchpin but a reactive handle for molecular elaboration, enabling the creation of derivatives with potentially enhanced or novel therapeutic profiles.[2][3]
This guide focuses on one such derivative: 2-isonicotinoyl-N-phenylhydrazinecarbothioamide . This molecule emerges from the conjugation of the isoniazid core with a phenylthiosemicarbazide moiety. Thiosemicarbazides and their derivatives (thiosemicarbazones) are a class of compounds celebrated for their remarkably broad pharmacological spectrum, which includes antimicrobial, anticonvulsant, anticancer, and antitubercular activities.[4][5][6] The underlying mechanism often involves the chelation of metal ions essential for enzymatic function, thereby disrupting critical cellular processes.
The synthesis of this target compound is an elegant and efficient illustration of nucleophilic addition. This whitepaper provides a comprehensive, field-proven methodology for its synthesis, purification, and rigorous structural characterization. We will delve into the causality behind experimental choices and interpret the spectral data to build a self-validating profile of the molecule, offering researchers and drug development professionals a robust foundation for further investigation.
Part 1: Synthesis Methodology
The synthesis of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide is achieved through the direct reaction of isonicotinic acid hydrazide (isoniazid) with phenyl isothiocyanate. This reaction proceeds via a nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbon atom of the isothiocyanate group.
Reaction Scheme
Isoniazid + Phenyl Isothiocyanate → 2-Isonicotinoyl-N-phenylhydrazinecarbothioamide
Experimental Protocol: A Self-Validating System
This protocol is designed for high yield and purity, minimizing side reactions through controlled conditions.
Materials and Reagents:
-
Isonicotinic acid hydrazide (Isoniazid, INH)
-
Phenyl isothiocyanate
-
Absolute Ethanol (or Methanol)
-
Standard reflux apparatus with magnetic stirring
-
Büchner funnel and vacuum filtration system
Step-by-Step Procedure:
-
Reactant Solubilization: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isonicotinic acid hydrazide (0.01 mol) in absolute ethanol (20-30 mL). Gentle warming may be applied to facilitate dissolution.
-
Causality Note: Ethanol is selected as the reaction medium due to its ability to dissolve the polar hydrazide starting material and its relatively high boiling point, which allows for efficient heating under reflux to drive the reaction to completion.
-
-
Nucleophilic Addition: To the clear, stirring solution, add phenyl isothiocyanate (0.01 mol) dropwise at room temperature.[5][7]
-
Causality Note: A stoichiometric 1:1 molar ratio is crucial. An excess of isothiocyanate can lead to purification challenges, while an excess of hydrazide results in lower yield.
-
-
Reaction Progression: Heat the resulting mixture to reflux and maintain for a period of 2-4 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate often forms as the product is typically less soluble in ethanol than the reactants.
-
Trustworthiness Check: The formation of a solid precipitate is a strong visual indicator that the reaction is proceeding as expected.
-
-
Product Isolation: After the reflux period, allow the mixture to cool to room temperature. If precipitation is substantial, further cooling in an ice bath can maximize recovery. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filtered solid sequentially with small portions of cold ethanol to remove any unreacted starting materials.[7] For higher purity, the crude product can be recrystallized from hot ethanol or methanol.[7][8]
-
Drying: Dry the purified white crystalline solid in a vacuum oven at a moderate temperature (50-60 °C) to a constant weight.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Part 2: Comprehensive Characterization
Structural elucidation and purity confirmation are paramount. A multi-technique analytical approach provides a self-validating dataset, ensuring the identity and integrity of the synthesized compound.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in the molecule, confirming the successful formation of the thioamide linkage.[9]
Protocol: The spectrum is typically recorded using KBr pellets or an Attenuated Total Reflectance (ATR) accessory.
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Rationale & Expected Appearance |
| 3300 - 3150 | N-H Stretching | Amide & Thioamide (NH) | Confirms the presence of the hydrazine and thioamide N-H bonds. Often appears as sharp peaks.[7][10] |
| 3100 - 3000 | C-H Stretching (sp²) | Aromatic C-H | Indicates the presence of the pyridine and phenyl rings. |
| ~1660 | C=O Stretching (Amide I) | Isonicotinoyl C=O | A strong, sharp absorption confirming the integrity of the isonicotinoyl carbonyl group.[7][10] |
| ~1590 | C=N Stretching | Hydrazone-like C=N | Indicates the imine character of the central nitrogen linkage.[10] |
| 1550 - 1450 | C=C Stretching | Aromatic Rings | Multiple bands confirming the presence of the aromatic systems. |
| ~1250 | C=S Stretching | Thioamide C=S | A key peak confirming the formation of the carbothioamide. Can be coupled with other modes.[7] |
| ~840 | C-H Out-of-plane bend | 4-substituted pyridine ring | Characteristic band for the isonicotinoyl ring substitution pattern.[11] |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an atomic-level map of the molecule, confirming the connectivity and chemical environment of every proton and carbon atom.
Protocol: Samples are dissolved in a deuterated solvent, typically DMSO-d₆, due to the excellent solubility of the compound and the ability to observe exchangeable N-H protons.
¹H NMR Data Interpretation (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expected Appearance |
| > 10.0 | Singlet | 1H | NH (Amide) | Highly deshielded proton adjacent to the C=O group. Its chemical shift is concentration-dependent.[4][7] |
| ~9.8 - 10.0 | Singlet | 2H | NH (Thioamide) | Two protons of the thioamide group, often appearing as one or two distinct singlets.[7] |
| ~8.8 | Doublet | 2H | Pyridine H-2, H-6 | Protons alpha to the pyridine nitrogen, significantly deshielded. |
| ~7.9 | Doublet | 2H | Pyridine H-3, H-5 | Protons beta to the pyridine nitrogen. |
| ~7.2 - 7.6 | Multiplet | 5H | Phenyl Ring | Protons of the N-phenyl group, appearing in the typical aromatic region.[12] |
¹³C NMR Data Interpretation (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale & Expected Appearance |
| ~181 | C=S | The thioamide carbon is highly deshielded, a definitive marker for the product.[7] |
| ~165 | C=O | The amide carbonyl carbon.[7] |
| ~150 | Pyridine C-2, C-6 | Aromatic carbons adjacent to the nitrogen. |
| ~120 - 140 | Aromatic Carbons | Remaining carbons of the pyridine and phenyl rings. |
C. Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive proof of its identity, and its fragmentation pattern can further corroborate the proposed structure.
Protocol: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
Data Interpretation:
-
Molecular Ion Peak (M⁺˙ or [M+H]⁺): The calculated monoisotopic mass of C₁₃H₁₂N₄OS is 272.08 Da . The mass spectrum should exhibit a prominent peak at or near m/z = 272 (for EI) or m/z = 273 (for ESI positive mode).
-
Key Fragmentation Pathways: Analysis of fragment ions provides a structural fingerprint.
D. X-Ray Crystallography
For ultimate structural confirmation, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure. The crystal structure of 2-isonicotinoyl-N-phenyl-hydrazine-carbothioamide has been reported, confirming the molecular connectivity and revealing key intermolecular interactions, such as N-H⋯N, N-H⋯O, and N-H⋯S hydrogen bonds that stabilize the crystal lattice.[15]
Characterization Workflow Diagram
Caption: A multi-technique workflow for structural validation.
Part 3: Biological Context and Potential Applications
The rationale for synthesizing 2-isonicotinoyl-N-phenylhydrazinecarbothioamide is firmly rooted in its potential as a bioactive agent.
-
Antitubercular Potential: As a derivative of isoniazid, the compound is a prime candidate for evaluation against Mycobacterium tuberculosis.[1][5] Structural modification can alter properties like lipophilicity, potentially improving cell wall penetration or overcoming resistance mechanisms.[2][3]
-
Broad-Spectrum Antimicrobial Activity: The thiosemicarbazide scaffold is a well-known pharmacophore with activity against a range of bacteria and fungi.[6][16]
-
Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of thiosemicarbazide derivatives against various cancer cell lines, making this compound a candidate for oncological screening.[17][18]
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide. The straightforward one-step reaction, coupled with a comprehensive, multi-technique characterization workflow, provides a self-validating system for obtaining and confirming this promising molecule. The convergence of the clinically proven isoniazid core with the versatile thiosemicarbazide pharmacophore makes this compound a compelling subject for further investigation in antitubercular, antimicrobial, and anticancer drug discovery programs. The protocols and data interpretation frameworks presented herein offer a solid and authoritative starting point for such endeavors.
References
-
Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. (n.d.). IJSDR. Retrieved January 17, 2026, from [Link]
-
Nongkhlaw, R., Bisht, R., & Nongkhlaw, R. (2023). Isoniazid Derivatives as Anti-Tubercular Agents: From Structural Design to Clinical Investigations. Infectious Disorders - Drug Targets, 23(3), 44-68. Retrieved January 17, 2026, from [Link]
-
Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation. (2023). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
Martins, F., et al. (2021). Designing new antitubercular isoniazid derivatives with improved reactivity and membrane trafficking abilities. Journal of Molecular Graphics and Modelling, 109, 107998. Retrieved January 17, 2026, from [Link]
-
In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. (2022). Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]
-
Judge, V., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 20(6), 749-762. Retrieved January 17, 2026, from [Link]
-
Saeed, A., et al. (2021). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 26(15), 4478. Retrieved January 17, 2026, from [Link]
-
Kumar, K. S., et al. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry, 9(1), 53-76. Retrieved January 17, 2026, from [Link]
-
Yüksek, H., et al. (2005). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. Arzneimittelforschung, 55(6), 308-12. Retrieved January 17, 2026, from [Link]
-
Olar, R., et al. (2019). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Processes, 7(11), 839. Retrieved January 17, 2026, from [Link]
-
Stefańska, J., et al. (2019). Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents. Molecules, 24(2), 263. Retrieved January 17, 2026, from [Link]
-
Synthesis of thiosemicarbazide derivatives of isoniazid (3-27). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of thiosemicarbazide derivatives of isoniazid (3–27). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Judge, V., et al. (2011). Isonicotinic acid hydrazide derivatives: synthesis, antimicrobial activity, and QSAR studies. Lirias. Retrieved January 17, 2026, from [Link]
-
Davallo, M., et al. (2014). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research, 13(1), 133–142. Retrieved January 17, 2026, from [Link]
-
Synthesis, characterization and cytotoxicity of new 2‐isonicotinoyl‐N‐phenylhydrazine‐1‐carbothioamide and its metal complexes. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Gümrükçüoğlu, İ., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Turkish Journal of Analytical Chemistry, 3(2), 59-63. Retrieved January 17, 2026, from [Link]
-
Olar, R., et al. (2019). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. MDPI. Retrieved January 17, 2026, from [Link]
-
Shoukat, W., et al. (2022). An Efficient Synthesis and Spectroscopic Characterizaton of Novel Thiosemicarbazone and Complexes. Central Asian Journal of Medical and Natural Science, 3(5), 450-457. Retrieved January 17, 2026, from [Link]
-
El-Reash, G. A., et al. (2011). Synthesis and spectroscopic characterization of cobalt(II) thiosemicarbazone complexes. Journal of Coordination Chemistry, 64(1), 131-144. Retrieved January 17, 2026, from [Link]
-
1H NMR spectrum of compound 4. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Ukaegbu, K. O., et al. (2016). Spectroscopic Characterization, Antimicrobial and Toxicological Properties of Derivatised Thiosemicarbazone Transition Metal Complexes. Scholars Middle East Publishers. Retrieved January 17, 2026, from [Link]
-
Dam, H. T., Crum, S. B., & Lisic, E. C. (2017). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. Journal of the Tennessee Academy of Science, 92(3-4), 93-97. Retrieved January 17, 2026, from [Link]
-
Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study. (2024). IDEAS/RePEc. Retrieved January 17, 2026, from [Link]
-
Wang, Y., et al. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. Analytical Chemistry, 95(1), 604-612. Retrieved January 17, 2026, from [Link]
-
Spectral, optical and cytotoxicity studies on 2-isonicotinoyl-N-phenylhydrazine-1-carboxamide(H3L) and some of its metal complexes. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Asiri, A. M., et al. (2011). 2-Isonicotinoyl-N-phenyl-hydrazine-carbothio-amide dimethyl-formamide hemisolvate. Acta Crystallographica Section E, 67(Pt 5), o1081. Retrieved January 17, 2026, from [Link]
-
Synthesis, Characterization, Cytotoxicity, Molecular Docking, and Modeling of the New Chelating Agent 2‐Benzoyl‐N‐Phenylhydrazine‐1‐Carbothioamide and Its Metal Complexes. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Isonicotinoyl hydrazones synthesized by co-grinding of isoniazide and an aldehyde. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Brown, E. V., & Shambhu, M. B. (1991). Mass spectra of picolinic, nicotinic and isonicotinic acids and of their respective N-oxides. Organic Mass Spectrometry, 6(9), 479-482. Retrieved January 17, 2026, from [Link]
-
NMR and Other Spectroscopic Studies of Isonicotinoyl Based Hydrazones and Their Ternary Complexes. (1994). Spectroscopy Letters, 27(9), 1157-1168. Retrieved January 17, 2026, from [Link]
-
Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies of N2-acyl Isonicotinic Acid Hydrazide Derivatives. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Isonicotinic acid, morpholide. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
-
Quiroga, A. G., et al. (2008). Complexes of 2-thiophenecarbonyl and isonicotinoyl hydrazones of 3-(N-methyl)isatin. A study of their antimicrobial activity. Bioorganic & Medicinal Chemistry, 16(13), 6355-63. Retrieved January 17, 2026, from [Link]
-
Wosicka-Frąckowiak, H., et al. (2020). Terpenoid Hydrazones as Biomembrane Penetration Enhancers: FT-IR Spectroscopy and Fluorescence Probe Studies. Molecules, 25(24), 5859. Retrieved January 17, 2026, from [Link]
-
Isonicotinoylhydrazothiazoles and isonicotinoyl-N4-substituted thiosemicarbazides: Synthesis, characterization, and anti-mycobacterial activity. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Isoniazid. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
-
Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant, and Brine Shrimp Lethality Bioassay. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Al-Omair, M. A., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Scientific Reports, 14(1), 11728. Retrieved January 17, 2026, from [Link]
-
Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. (2018). MDPI. Retrieved January 17, 2026, from [Link]
-
Al-Khafaji, Z. H. J., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. BioMed Research International. Retrieved January 17, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). PMC. Retrieved January 17, 2026, from [Link]
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. research.unl.pt [research.unl.pt]
- 4. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectra of picolinic, nicotinic and isonicotinic acids and of their respective N-oxides | Semantic Scholar [semanticscholar.org]
- 14. Isoniazid [webbook.nist.gov]
- 15. 2-Isonicotinoyl-N-phenyl-hydrazine-carbothio-amide dimethyl-formamide hemisolvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Complexes of 2-thiophenecarbonyl and isonicotinoyl hydrazones of 3-(N-methyl)isatin. A study of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
